molecular formula C13H16O3 B8309599 Ethyl 4-(4-oxobutyl)benzoate

Ethyl 4-(4-oxobutyl)benzoate

Cat. No. B8309599
M. Wt: 220.26 g/mol
InChI Key: WIUWXKUFRLNZSR-UHFFFAOYSA-N
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Patent
US04225609

Procedure details

Ethyl 4-(4-oxobutyl)benzoate (4.15 g., 18.8 mmol.) is added dropwise to a stirred solution of 1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane in carbon tetrachloride (1 ml.) maintained at 25° C. The resulting mixture is stirred for 30 minutes before being treated with anhydrous sodium sulfate (4 g.). Stirring is continued for 2 hours. The solid is removed by filtration and washed with a small quantity of benzene. The combined filtrate and washings are diluted with benzene (70 ml.), treated with HSCH2CO2H (1.84 g., 20 mmole.) in one portion, and then refluxed in a Dean-Stark apparatus for 16 hours. The reaction mixture is allowed to cool to room temperature, subsequently washed with diluted hydrochloric acid and 5% sodium bicarbonate, dried over anhydrous magnesium sulfate, and filtered. Evaporation in vacuo affords an oil residue which is dissolved in methanol (50 ml.) plus concentrated hydrochloric acid (0.2 ml.). The resulting mixture is stirred at ambient temperature for 3 hours, diluted with water, and extracted with ether. The ethereal extract is washed with diluted sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated to give an oil residue. The oil residue is then applied to a silica gel column (120 g.) with chloroform. Elution with chloroform-methanol (100:1; v:v; 630 ml.) gives impure material. Further elution with the same eluant (300 ml.) provides the title compound (2.5 g., 5.96 mmol., 32%) as a pale yellow oil, pmr (CDCl3) δ1.38 (3H, t), 3.50 (2H, s), 4.40 (2H, q), 4.72 (1H, m), 7.23 (2 H, d), 8.00 (2H, d).
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
32%

Identifiers

REACTION_CXSMILES
O=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1.[NH2:17][CH2:18][CH2:19][C:20]1([O:26]C2CCCCO2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.S([O-])([O-])(=O)=O.[Na+].[Na+].[SH:40][CH2:41][C:42](O)=[O:43].Cl>C(Cl)(Cl)(Cl)Cl.CO.O.C(Cl)(Cl)Cl>[OH:26][C:20]1([CH2:19][CH2:18][N:17]2[C:42](=[O:43])[CH2:41][S:40][CH:2]2[CH2:3][CH2:4][CH2:5][C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:15][CH:16]=2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
O=CCCCC1=CC=C(C(=O)OCC)C=C1
Name
1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1(CCCCC1)OC1OCCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.84 g
Type
reactant
Smiles
SCC(=O)O
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration
WASH
Type
WASH
Details
washed with a small quantity of benzene
ADDITION
Type
ADDITION
Details
The combined filtrate and washings are diluted with benzene (70 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a Dean-Stark apparatus for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
subsequently washed with diluted hydrochloric acid and 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
affords an oil residue which
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at ambient temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
is washed with diluted sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil residue
WASH
Type
WASH
Details
Elution with chloroform-methanol (100:1; v:v; 630 ml.)
CUSTOM
Type
CUSTOM
Details
gives impure material
WASH
Type
WASH
Details
Further elution with the same eluant (300 ml.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.96 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.